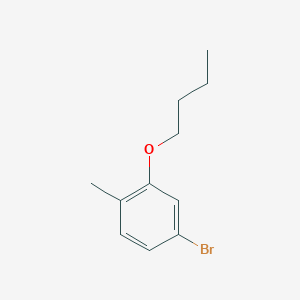

1-Bromo-3-n-butyloxy-4-methylbenzene

Description

Properties

IUPAC Name |

4-bromo-2-butoxy-1-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrO/c1-3-4-7-13-11-8-10(12)6-5-9(11)2/h5-6,8H,3-4,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHWPDLQFDJSOQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=CC(=C1)Br)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-3-n-butyloxy-4-methylbenzene can be synthesized through several methods. One common approach involves the bromination of 3-n-butyloxy-4-methylbenzene. This reaction typically uses bromine (Br₂) or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or light to facilitate the substitution reaction.

Reaction Conditions:

Reagents: Bromine (Br₂) or N-bromosuccinimide (NBS)

Catalysts: Iron (Fe) or light

Solvent: Often an inert solvent like carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂)

Temperature: Room temperature to slightly elevated temperatures

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and maximizing efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-n-butyloxy-4-methylbenzene can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH⁻), alkoxides (RO⁻), or amines (NH₂⁻).

Oxidation: The butyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), or ammonia (NH₃) in solvents like ethanol or water.

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products

Nucleophilic Substitution: Formation of 3-n-butyloxy-4-methylphenol or 3-n-butyloxy-4-methylamine.

Oxidation: Formation of 3-n-butyloxy-4-methylbenzaldehyde or 3-n-butyloxy-4-methylbenzoic acid.

Reduction: Formation of 3-n-butyloxy-4-methylbenzene.

Scientific Research Applications

1-Bromo-3-n-butyloxy-4-methylbenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes.

Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Explored for its role in drug development, particularly in the design of molecules with specific biological targets.

Industry: Utilized in the manufacture of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which 1-Bromo-3-n-butyloxy-4-methylbenzene exerts its effects depends on the specific reaction or application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. In biological systems, the compound’s activity may involve interactions with cellular membranes or enzymes, leading to disruption of microbial cell walls or inhibition of enzyme activity.

Comparison with Similar Compounds

Key Observations :

- Boiling Points : Longer alkoxy chains (e.g., n-butyloxy) increase molecular weight and van der Waals interactions, leading to higher boiling points compared to methoxy or ethoxy derivatives.

- Density : Methoxy groups (e.g., 4-bromoanisole, density 1.494 g/cm³ ) are denser than longer alkyl chains due to reduced steric hindrance and higher polarity.

- Lipophilicity: The n-butyloxy group in the target compound enhances solubility in nonpolar solvents compared to benzyloxy or methoxy analogues.

Halogenated Derivatives with Additional Functional Groups

The presence of halogens (e.g., Cl, F) or electron-withdrawing groups (EWGs) significantly alters reactivity:

Key Observations :

- Electron-Donating vs. Withdrawing Effects : The target compound’s n-butyloxy and methyl groups are electron-donating (EDG), activating the aromatic ring toward electrophilic substitution. In contrast, trifluoromethoxy or chloro groups (e.g., ) deactivate the ring.

- Reactivity : The bromine atom in the target compound is a better leaving group in EDG-activated systems compared to EWG-containing analogues.

Physicochemical Property Comparison

Biological Activity

1-Bromo-3-n-butyloxy-4-methylbenzene, also known as a brominated alkyl aryl compound, has garnered attention in the field of medicinal chemistry and biological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

Chemical Formula : C10H13BrO

Molecular Weight : 271.17 g/mol

Structural Features : The compound features a bromine atom at the meta position relative to a butyloxy group and a methyl group on a benzene ring, which influences its reactivity and biological interactions.

Mechanisms of Biological Activity

Research indicates that this compound exhibits several biological activities through various mechanisms:

Antimicrobial Activity

Studies have demonstrated that this compound possesses antimicrobial properties against a range of bacterial strains. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, potentially through mechanisms such as:

- Disruption of bacterial cell membranes : This may lead to cell lysis.

- Inhibition of metabolic pathways : The compound may interfere with essential biochemical processes within the bacteria.

Antiproliferative Effects

In vitro studies have indicated that this compound can inhibit the growth of various cancer cell lines, including:

- HeLa cells (cervical cancer)

- A549 cells (lung cancer)

The mechanism appears to involve:

- Induction of apoptosis : Triggering programmed cell death in cancer cells.

- Cell cycle arrest : Preventing cells from progressing through the cell cycle, thus inhibiting proliferation.

Enzyme Inhibition

Preliminary data suggest that this compound may inhibit specific enzymes involved in:

- Cancer metabolism : Targeting metabolic pathways crucial for tumor growth.

- Bacterial resistance mechanisms : Potentially overcoming antibiotic resistance in certain bacterial strains.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of various brominated compounds, including this compound. The results indicated significant inhibitory activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antimicrobial agents.

Case Study 2: Cancer Cell Line Studies

In an investigation reported in Cancer Research, researchers assessed the antiproliferative effects of this compound on HeLa and A549 cell lines. The study found that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating its potency as an anticancer agent.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is essential. The following table summarizes some key similarities and differences:

| Compound Name | Key Structural Features | Similarity Score |

|---|---|---|

| 1-Bromo-4-methylbenzene | Bromine at para position | 0.95 |

| 1-Bromo-2-butoxybenzene | Butoxy group at ortho position | 0.92 |

| 1-Bromo-3-methoxy-4-methylbenzene | Methoxy instead of butyloxy | 0.90 |

| 4-Bromo-2-(bromomethyl)-1-methoxybenzene | Additional bromomethyl group | 0.91 |

The unique combination of a butyloxy group and a bromine atom at the meta position distinguishes this compound from these similar compounds, potentially imparting unique physical and chemical properties that could be exploited in synthetic applications or biological studies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-Bromo-3-n-butyloxy-4-methylbenzene, and how can purity be ensured?

- Methodology : The compound can be synthesized via nucleophilic aromatic substitution or Ullmann-type coupling. For example, bromination of 3-n-butyloxy-4-methylbenzene using N-bromosuccinimide (NBS) in the presence of a Lewis acid (e.g., FeBr₃) at 0–5°C yields the target compound . Purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol. Purity is confirmed by HPLC (>98%) and ¹H/¹³C NMR spectroscopy to verify substituent positions .

Q. How does the steric and electronic influence of the n-butyloxy and methyl groups affect the compound’s reactivity in cross-coupling reactions?

- Methodology : The electron-donating n-butyloxy group (para to bromine) activates the ring toward electrophilic substitution but may sterically hinder coupling reactions like Suzuki-Miyaura. Computational modeling (DFT calculations) can predict reactive sites, while experimental validation uses Pd(PPh₃)₄ as a catalyst with arylboronic acids under inert conditions. Monitor reaction progress via TLC and GC-MS to optimize yield .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodology : ¹H NMR (CDCl₃, 400 MHz) identifies substituents: δ ~1.0–1.6 ppm (n-butyl CH₂), δ 2.3 ppm (methyl CH₃), and δ 4.0 ppm (OCH₂). ¹³C NMR confirms aromatic carbons and substituents. High-resolution mass spectrometry (HRMS) validates molecular weight (C₁₁H₁₅BrO, calc. 258.03 g/mol). IR spectroscopy detects C-Br (~600 cm⁻¹) and ether C-O (~1250 cm⁻¹) stretches .

Advanced Research Questions

Q. How can computational tools predict regioselectivity in further functionalization of this compound?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electrostatic potential surfaces to identify electron-rich regions. For example, the bromine’s ortho position (relative to n-butyloxy) is less activated due to steric hindrance, directing electrophiles to the para position of the methyl group. Validate predictions via nitration or sulfonation experiments, analyzing products by LC-MS and NMR .

Q. What strategies resolve contradictions in reported reaction yields for nucleophilic substitutions involving this compound?

- Methodology : Discrepancies may arise from solvent polarity (e.g., DMF vs. THF) or moisture sensitivity. Systematic screening using Design of Experiments (DoE) evaluates variables like temperature, catalyst loading, and solvent. For example, KI-mediated substitution with NaN₃ in DMF at 80°C vs. 110°C may yield 20% vs. 65% azide product. Statistical analysis (ANOVA) identifies critical factors .

Q. How does the compound’s stability under varying storage conditions impact experimental reproducibility?

- Methodology : Conduct accelerated stability studies by storing samples at −20°C, 4°C, and 25°C under nitrogen. Monitor degradation via periodic HPLC over 6 months. Degradation products (e.g., de-brominated derivatives) are identified by LC-QTOF-MS. Recommend storage in amber vials at −20°C with desiccants to prevent hydrolysis of the butoxy group .

Mechanistic and Applied Research Questions

Q. What is the role of the n-butyloxy group in directing palladium-catalyzed C–H activation reactions?

- Methodology : The n-butyloxy group acts as a directing group in Pd(OAc)₂-catalyzed ortho-arylation. Mechanistic studies (e.g., deuterium labeling) confirm regioselectivity. For instance, reaction with iodobenzene in the presence of Ag₂CO₃ yields biaryl products, characterized by X-ray crystallography to confirm bonding geometry .

Q. How can this compound be utilized in the synthesis of liquid crystalline materials?

- Methodology : The bromine serves as a handle for Sonogashira coupling with terminal alkynes to extend conjugation. For example, coupling with 4-ethynylbenzoic acid generates a mesogen precursor. Phase behavior is analyzed by differential scanning calorimetry (DSC) and polarized optical microscopy (POM) to identify nematic/smectic transitions .

Safety and Handling

Q. What safety protocols are critical when handling this compound in large-scale reactions?

- Methodology : Use fume hoods and PPE (nitrile gloves, safety goggles) due to bromine’s toxicity. Avoid inhalation of vapor (TLV: 0.1 ppm). Spill management requires neutralization with sodium bicarbonate and adsorption via vermiculite. Waste disposal follows EPA guidelines for halogenated organics (40CFR261) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.